2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine
Overview
Description
2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine is an organic compound belonging to the class of thienopyrimidines. It is characterized by the presence of two chlorine atoms at positions 2 and 4, and a dihydrothieno ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine typically involves the chlorination of 6,7-dihydrothieno[3,2-D]pyrimidine-2,4-diol. The reaction is carried out using phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6,7-dihydrothieno[3,2-D]pyrimidine-2,4-diol} + \text{POCl}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and controlled addition of reagents to manage the exothermic nature of the chlorination reaction .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-4-chloro-6,7-dihydrothieno[3,2-D]pyrimidine can be formed.
Oxidation Products: Compounds like this compound-5-oxide.
Reduction Products: Derivatives like this compound-5-ol.
Scientific Research Applications
2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-D]pyrimidine: Another chlorinated pyrimidine derivative with similar structural features.
2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine-5-oxide: An oxidized form of the compound with different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a dihydrothieno ring. This structural configuration imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVQFHMQHBMFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672136 | |
Record name | 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74901-69-2 | |
Record name | 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-6H,7H-thieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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